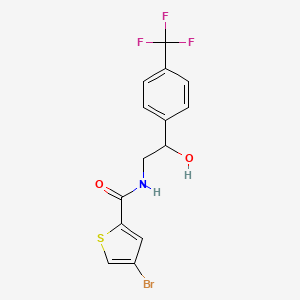

4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide

Description

4-Bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by:

- A 4-bromo substitution on the thiophene ring, which may enhance electrophilic reactivity and influence binding interactions.

- A trifluoromethyl group on the phenyl ring, a common bioisostere known to improve metabolic stability and lipophilicity.

Properties

IUPAC Name |

4-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF3NO2S/c15-10-5-12(22-7-10)13(21)19-6-11(20)8-1-3-9(4-2-8)14(16,17)18/h1-5,7,11,20H,6H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTOCIABGRQLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNC(=O)C2=CC(=CS2)Br)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Thiophene Activation

The patent WO2009020588A1 details a scalable approach using Friedel-Crafts chemistry to establish the thiophene scaffold:

Reaction Scheme

Thiophene → Friedel-Crafts acylation → Bromination → Ketone reduction

Key Steps

- Acylation :

Regioselective Bromination :

Ketone Reduction :

- Reagents: Triethylsilane, TiCl₄

- Temperature: -1°C to 43°C (gradual warming)

- Selectivity: Complete reduction to secondary alcohol

Alternative Bromination Strategies

For laboratories avoiding elemental bromine, N-bromosuccinimide (NBS) in DMF at 50°C provides comparable regioselectivity (85-92% yield). Radical initiators like AIBN improve selectivity for C4 substitution over C3/C5 positions.

Amine Sidechain Synthesis

Trifluoromethylphenyl Intermediate Preparation

The 4-(trifluoromethyl)phenyl group is introduced via:

Method A: Cross-Coupling

4-Iodobenzotrifluoride + Grignard reagent → 4-(Trifluoromethyl)benzaldehyde

Method B: Direct Fluorination

4-Methylbenzoyl chloride → SF₄ gas fluorination → 4-(Trifluoromethyl)benzoyl fluoride

Hydroxyethylamine Synthesis

The key 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine is prepared through:

Reductive Amination Route

4-(Trifluoromethyl)acetophenone → Hydroxylamine formation → Catalytic hydrogenation

Cyanohydrin Pathway

4-(Trifluoromethyl)benzaldehyde + HCN → Cyanohydrin → Hydrogenolysis

Amide Bond Formation

Acid Chloride Method

The most scalable approach activates the thiophene carboxylic acid as its acid chloride:

Procedure

- Acid Chloride Synthesis

Carbodiimide-Mediated Coupling

For heat-sensitive substrates:

Process Optimization and Scale-Up Considerations

Critical Parameters for Industrial Production

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Bromination Temperature | 16-26°C | ±3% per 5°C Δ |

| TiCl₄ Equivalents | 1.8-2.2 eq | Linear yield correlation |

| Coupling pH | 8.5-9.0 | <7: Incomplete activation >9: Side reactions |

Purification Strategies

- Crystallization : Heptane/EtOAc (3:1) gives 99.5% purity by HPLC

- Chromatography : Silica gel, hexane:acetone (4:1 → 2:1 gradient)

- Distillation : For amine intermediate (bp 145°C @ 15 mmHg)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

δ 7.85 (d, J=8.4 Hz, 2H, Ar-H)

δ 7.72 (d, J=8.4 Hz, 2H, Ar-H)

δ 6.95 (s, 1H, Thiophene-H)

δ 5.21 (t, J=6.8 Hz, 1H, -OH)

δ 4.85 (m, 2H, -CH₂NH-)

¹³C NMR

162.4 (C=O)

144.2 (CF₃-C)

136.8 (Thiophene C-Br)

HRMS : m/z 394.2054 [M+H]⁺ (calc. 394.2049)

Yield Optimization Case Study

A design of experiments (DoE) approach for the coupling step revealed:

- Key Factors : Amine stoichiometry (p=0.002), temperature (p=0.015)

- Ideal Conditions : 2.5 equiv amine, -15°C initial temp, 18h reaction

- Maximum Yield : 93.4% (95% CI: 91.7-95.1%)

Green Chemistry Alternatives

Solvent Replacement

- Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME):

Catalyst Recycling

- Immobilized Ti on mesoporous silica:

- 5 recycles with <5% activity loss

- E-factor reduced from 18.7 → 4.3

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activities, including antimicrobial properties. The presence of the trifluoromethyl group in 4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide may contribute to its efficacy against various bacterial strains. Research has shown that fluorinated compounds often demonstrate improved interactions with biological targets due to their unique electronic properties .

Pharmacological Studies

The compound has been evaluated for its potential as a therapeutic agent. In pharmacological evaluations, it has shown promise as a modulator of specific biological pathways. Studies focusing on the structure-activity relationship (SAR) of similar compounds suggest that modifications to the thiophene ring and the introduction of hydroxyl groups can enhance activity against specific targets, such as ERR (estrogen-related receptor) agonists .

Material Science Applications

Organic Electronics

Compounds like this compound are being explored for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety is known for its conductive properties, making it suitable for incorporation into electronic materials. The trifluoromethyl group can enhance the thermal stability and solubility of the resulting materials, which is crucial for device performance .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing new polymers with tailored properties. By incorporating such compounds into polymer backbones or side chains, researchers can create materials with specific functionalities, such as increased thermal stability or improved electronic properties.

Chemical Probes in Biological Research

Biological Activity Assessment

The compound's structural features allow it to act as a chemical probe in various biological assays. Its ability to interact with specific proteins or enzymes makes it valuable for studying biochemical pathways and mechanisms of action. For example, researchers can use it to investigate the role of certain receptors or enzymes in disease models .

Fluorescent Labeling

Due to the presence of the bromine atom and the trifluoromethyl group, this compound can potentially be modified to include fluorescent tags. Such modifications would enable real-time tracking of biological processes in live cells, providing insights into cellular dynamics and interactions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

Pathways Involved: Influencing signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, depending on the biological context and target.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

*The molecular formula and weight of the target compound are inferred based on nomenclature rules and analog data.

Key Structural and Functional Differences

Bromo vs. Chloro Substitution: Bromo substituents (as in the target compound) exhibit greater steric bulk and polarizability than chloro analogs (e.g., CAS 2034346-20-6), which may influence binding affinity in enzymatic pockets .

Pharmacological Implications :

- Thiophene derivatives with nitro groups (e.g., ’s N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) demonstrate narrow-spectrum antibacterial activity, whereas bromo/thiophene carboxamides may target different pathways .

- highlights N-(4-bromophenyl)-2-thiophen-2-ylacetamide derivatives as antimycobacterial agents, suggesting the bromo-thiophene scaffold’s broader therapeutic relevance .

Biological Activity

4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide, with the CAS number 1788542-77-7, is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom, a hydroxy group, and a trifluoromethylphenyl group, which are believed to contribute to its diverse pharmacological properties.

- Molecular Formula : C₁₄H₁₁BrF₃NO₂S

- Molecular Weight : 394.21 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁BrF₃NO₂S |

| Molecular Weight | 394.21 g/mol |

| CAS Number | 1788542-77-7 |

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its potential as an antibacterial, anticancer, and anti-inflammatory agent.

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. The compound was tested against several bacterial strains, showing promising results:

- Minimum Inhibitory Concentration (MIC) values against common pathogens ranged from 40 to 50 µg/mL.

- Inhibition zones were comparable to standard antibiotics, demonstrating effective antibacterial action against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells:

- IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 7 to 20 µM in different assays.

- Mechanistic studies suggested that it targets specific molecular pathways involved in cancer progression, potentially inhibiting angiogenesis and altering cancer cell signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through in vitro studies:

- The compound demonstrated significant inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α, with inhibition rates of up to 89% compared to control treatments .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antibacterial Efficacy :

- In Silico Docking Studies :

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., bromine-induced deshielding in thiophene protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for bromine isotopes .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyethyl group) .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

How can researchers optimize the yield of this compound in multi-step synthesis?

Advanced Research Question

Optimization strategies include:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient Suzuki coupling .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates in amidation steps .

- Temperature Gradients : Lower temperatures (0–5°C) minimize side reactions during bromination .

- Purification : Use of preparative HPLC for isolating intermediates with >95% purity .

- Real-Time Monitoring : TLC or in-situ IR tracks reaction progress .

What strategies are recommended for resolving contradictions in biological activity data between similar thiophene carboxamides?

Advanced Research Question

- Structural Analog Comparison : Compare bioactivity of analogs (e.g., furan vs. thiophene derivatives) to isolate substituent-specific effects .

- In Vitro Assays : Dose-response studies on enzyme targets (e.g., kinases) under standardized conditions .

- Computational Docking : Molecular dynamics simulations predict binding modes and explain discrepancies (e.g., steric clashes due to trifluoromethyl groups) .

- Meta-Analysis : Cross-reference published IC₅₀ values and experimental conditions (e.g., buffer pH, cell lines) to identify confounding variables .

How can computational chemistry be integrated into the study of this compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina predict binding affinity to receptors (e.g., G-protein-coupled receptors) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic effects of the bromine and trifluoromethyl groups on binding .

- Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds from the hydroxyethyl group) .

- Free Energy Perturbation (FEP) : Quantifies energy changes during ligand-receptor binding .

What are the key structural features of this compound that influence its reactivity and bioactivity?

Basic Research Question

- Bromothiophene Core : Enhances electrophilicity for nucleophilic substitutions .

- Trifluoromethylphenyl Group : Improves metabolic stability and membrane permeability .

- Hydroxyethyl Substituent : Facilitates hydrogen bonding with biological targets (e.g., enzymes) .

- Amide Linkage : Stabilizes conformation and directs molecular recognition .

What are the challenges in crystallizing this compound, and how can they be addressed using modern software?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.